Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with amino and carboxylate groups, as well as two fluorine atoms. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of fluorine atoms through halogenation reactions. The amino group is then introduced via nucleophilic substitution, and the carboxylate ester is formed through esterification reactions. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-fluorocyclohexane-1-carboxylate: Lacks one fluorine atom, resulting in different chemical and biological properties.
Ethyl 2-amino-5,5-dichlorocyclohexane-1-carboxylate: Substitutes fluorine with chlorine, affecting its reactivity and applications.
Ethyl 2-amino-5,5-difluorocyclopentane-1-carboxylate: Features a cyclopentane ring instead of cyclohexane, altering its structural and functional characteristics.
Uniqueness
Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride is unique due to the presence of two fluorine atoms on the cyclohexane ring, which significantly influences its chemical reactivity and biological activity. The hydrochloride form further enhances its solubility and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16ClF2NO2 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H |
InChI Key |
WKDMKCSBYFWLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCC1N)(F)F.Cl |
Origin of Product |
United States |
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